Diethyl acetamido(5-chloropyridin-2-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl acetamido(5-chloropyridin-2-yl)propanedioate is a chemical compound with the molecular formula C14H17ClN2O5 It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and an acetamido group, as well as a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido(5-chloropyridin-2-yl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (malonic ester) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as 5-chloro-2-pyridylmethyl chloride, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Diethyl acetamido(5-chloropyridin-2-yl)propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Under certain conditions, the compound can undergo decarboxylation to yield simpler products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Decarboxylation: Heating the compound in the presence of a suitable catalyst can induce decarboxylation.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Hydrolysis: Products include acetic acid and 5-chloropyridine-2-carboxylic acid.
Decarboxylation: Products include simpler organic molecules such as acetamide and 5-chloropyridine.
Scientific Research Applications
Diethyl acetamido(5-chloropyridin-2-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl acetamido(5-chloropyridin-2-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in alkylation reactions.
Diethyl acetamidomalonate: A related compound with an acetamido group, used in similar synthetic applications.
5-Chloropyridine-2-carboxylic acid: A simpler derivative of the pyridine ring, used in various chemical syntheses.
Uniqueness
Diethyl acetamido(5-chloropyridin-2-yl)propanedioate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions with biological targets, making it valuable in research and industrial applications.
Properties
CAS No. |
67938-69-6 |
---|---|
Molecular Formula |
C14H17ClN2O5 |
Molecular Weight |
328.75 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-(5-chloropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C14H17ClN2O5/c1-4-21-12(19)14(17-9(3)18,13(20)22-5-2)11-7-6-10(15)8-16-11/h6-8H,4-5H2,1-3H3,(H,17,18) |
InChI Key |
SEKIZJHHWJROER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)Cl)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.